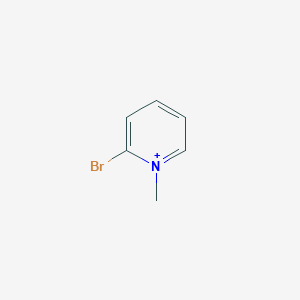

2-Bromo-1-methylpyridinium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-1-methylpyridinium is a quaternary ammonium salt with the molecular formula C₆H₇BrN⁺. It is widely employed as a reagent in organic synthesis, particularly in esterification reactions. As demonstrated in studies, when combined with tributylamine and a carboxylic acid-alcohol mixture, it facilitates the formation of carboxylic esters in high yields (e.g., pivalic acid and t-butanol reactions) . Its efficacy stems from its ability to activate carboxylic acids, making it a preferred catalyst in sterically hindered or challenging ester syntheses. The compound’s structure—a pyridinium ring with a bromine atom at position 2 and a methyl group at position 1—confers both electrophilic reactivity and stability, critical for its role in nucleophilic substitution and coupling reactions.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Bromo-1-methylpyridinium to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by varying solvents (e.g., dichloromethane vs. THF), temperature (room temperature vs. reflux), and stoichiometry of brominating agents (e.g., NBS vs. Br₂). Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with gradient elution. For purity validation, combine NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What characterization techniques are essential for confirming the structure of this compound derivatives?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy : Identify substitution patterns and confirm bromine placement .

- X-ray Diffraction (XRD) : Resolve crystallographic ambiguities using SHELX software for refinement .

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns .

Q. How should researchers design experiments to study the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂), ligands (e.g., XPhos vs. SPhos), and bases (K₂CO₃ vs. Cs₂CO₃) under inert atmospheres. Employ kinetic studies to compare reaction rates and GC-MS to track byproduct formation .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound derivatives be resolved?

- Methodological Answer : Address contradictions by:

- Re-refining datasets with SHELXL using alternate disorder models .

- Performing comparative studies with neutron diffraction to resolve hydrogen atom positions.

- Validating results against computational geometry optimizations (DFT) .

Q. What strategies are recommended for investigating the mechanistic role of this compound in photoinduced electron-transfer reactions?

- Methodological Answer :

- Use transient absorption spectroscopy to track excited-state dynamics.

- Conduct isotopic labeling (e.g., deuterated solvents) to isolate solvent effects.

- Pair experimental data with DFT calculations to map reaction pathways .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound-based bioactive compounds?

- Methodological Answer :

- Synthesize analogs with systematic substitutions (e.g., methyl, halogen, aryl groups).

- Validate biological activity via dose-response assays (e.g., IC₅₀ determination).

- Use molecular docking (e.g., AutoDock Vina) to correlate structural features with target binding .

Q. Methodological Best Practices

Q. How should researchers ensure reproducibility when reporting synthetic protocols for this compound derivatives?

- Methodological Answer :

- Document exact reagent grades, solvent drying methods, and inert gas purging steps.

- Include detailed chromatographic conditions (Rf values, column dimensions).

- Deposit raw spectral data in public repositories (e.g., Zenodo) .

Q. What approaches are effective for resolving discrepancies in literature-reported spectroscopic data?

- Methodological Answer :

- Replicate experiments under standardized conditions (e.g., identical NMR solvents, referencing).

- Compare data with computational predictions (e.g., ACD/Labs NMR predictor).

- Publish errata or correspondence to flag inconsistencies .

Q. Literature and Data Management

Q. How can researchers efficiently locate prior studies on this compound using academic databases?

- Methodological Answer :

- Use SciFinder® for structure-based searches and reaction pathway exploration.

- Apply Boolean operators (AND/OR/NOT) to filter results by publication type (e.g., patents vs. journals).

- Cross-reference citations in key reviews (e.g., Journal of Fluorine Chemistry) .

Q. What protocols ensure secure storage and sharing of experimental data for this compound research?

- Methodological Answer :

- Store electronic data in encrypted, cloud-based platforms (e.g., LabArchives) with version control.

- Maintain hard-copy lab notebooks with witness signatures for critical steps.

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when depositing data .

Comparison with Similar Compounds

The following section compares 2-Bromo-1-methylpyridinium with structurally analogous brominated pyridine derivatives, focusing on substituent effects, reactivity, and applications.

Structural and Functional Differences

2-Bromo-3-methylpyridine (CAS 3430-17-9)

- Molecular Formula : C₆H₆BrN

- Substituents : Bromine at position 2, methyl at position 3.

- Reactivity : The absence of a quaternary ammonium group reduces its electrophilicity compared to this compound. This compound is primarily used as a building block in pharmaceutical intermediates rather than as a catalyst .

5-Bromo-2-methoxy-3-methylpyridine

- Substituents : Methoxy at position 2, methyl at position 3, bromine at position 5.

- Reactivity : The electron-withdrawing methoxy group deactivates the pyridine ring, reducing its suitability for electrophilic substitutions. Applications focus on agrochemical synthesis .

5-Bromo-2-(2-methoxyphenyl)pyridine (CAS 1194683-55-0)

- Molecular Formula: C₁₂H₁₀BrNO

- Substituents : Aryl group with methoxy at position 2, bromine at position 5.

- Applications : The extended aromatic system enhances π-π stacking, making it valuable in materials science and cross-coupling reactions .

3-Bromo-5-methylpyridin-2-amine (CAS 13534-99-1)

- Substituents: Amino group at position 2, bromine at position 3, methyl at position 5.

- Reactivity: The amino group increases nucleophilicity, enabling participation in Ullmann or Buchwald-Hartwig amination reactions .

5-Bromo-2-(2-methylpiperidin-1-yl)pyridine (CAS 1220030-81-8)

- Molecular Formula : C₁₁H₁₅BrN₂

- Substituents : Piperidine ring at position 2, bromine at position 5.

- Applications : The basic piperidine moiety enhances solubility in polar solvents, favoring its use in medicinal chemistry .

Comparative Data Table

Key Research Findings

Catalytic Efficiency: this compound outperforms non-quaternary analogs (e.g., 2-Bromo-3-methylpyridine) in esterification due to its enhanced electrophilicity and stability under reaction conditions .

Substituent Effects: Methoxy groups (e.g., in 5-Bromo-2-methoxy-3-methylpyridine) reduce ring reactivity, whereas amino groups (e.g., 3-Bromo-5-methylpyridin-2-amine) enable participation in metal-catalyzed couplings .

Steric and Electronic Tuning : Bulky substituents, such as the piperidine ring in 5-Bromo-2-(2-methylpiperidin-1-yl)pyridine, improve solubility and bioavailability, critical for drug development .

Preparation Methods

General Synthetic Strategy for Pyridinium Salts

The synthesis of 2-bromo-1-methylpyridinium derivatives follows a nucleophilic substitution mechanism, where methyl iodide reacts with the nitrogen atom of 2-bromopyridine. This quaternization reaction is typically conducted in polar aprotic solvents such as acetone, which facilitate the formation of the pyridinium ion .

Detailed Preparation Method of this compound Iodide

Reagents and Materials

-

2-Bromopyridine : The starting heterocyclic compound.

-

Methyl iodide (MeI) : The alkylating agent.

-

Acetone : Reaction solvent.

-

Dry diethyl ether : Used for washing the precipitate.

Reaction Conditions

-

Mixing Ratio : 1.2 equivalents of MeI per equivalent of 2-bromopyridine.

-

Temperature : Initial cooling to 0°C, followed by stirring at room temperature (rt) for 72 hours.

-

Solvent Volume : Sufficient acetone to fully dissolve reactants.

Workup and Purification

Post-reaction, the precipitated pyridinium salt is filtered, washed with dry ether, and dried under vacuum. No further purification is required, as the product is obtained in 80–90% yield as a colorless solid .

Table 1: Optimization Parameters for this compound Iodide Synthesis

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| MeI Equivalents | 1.2 | Maximizes alkylation efficiency |

| Reaction Temperature | 0°C → rt | Prevents exothermic side reactions |

| Stirring Time | 72 hours | Ensures complete conversion |

| Solvent | Acetone | Enhances solubility of intermediates |

Analysis of Reaction Parameters

Stoichiometry

Using 1.2 equivalents of MeI ensures excess methylating agent to drive the reaction to completion, minimizing unreacted 2-bromopyridine . Sub-stoichiometric MeI reduces yields due to incomplete quaternization.

Solvent Selection

Acetone’s polarity stabilizes the transition state during alkylation, while its low boiling point (56°C) allows easy removal during workup. Alternatives like acetonitrile or THF are less effective due to poorer ion solvation .

Temperature Profile

Cooling to 0°C initially mitigates exothermic heat generation, while subsequent rt stirring maintains reaction kinetics without promoting decomposition.

Yield and Purity Considerations

The method consistently delivers 80–90% isolated yield, with purity exceeding 95% as confirmed by NMR and mass spectrometry . The absence of column chromatography simplifies scalability for industrial applications.

Comparative Data with Related Compounds

Chloro Analog Synthesis

Replacing MeI with methyl chloride under identical conditions yields 2-chloro-1-methylpyridinium chloride, albeit with marginally lower yields (75–85%) due to chloride’s weaker nucleophilicity .

Alternative Alkylating Agents

While ethyl iodide can synthesize 2-bromo-1-ethylpyridinium salts, the bulkier ethyl group reduces reaction efficiency, necessitating higher temperatures (40–50°C) and extended reaction times .

Applications and Derivatives

This compound iodide serves as a precursor for Erdafitinib intermediates, where it participates in substitution reactions with nitroanilines to form quinoxaline derivatives . Its utility in dehydrative coupling is attributed to its ability to activate hydroxyl groups, facilitating esterification and glycosylation reactions .

Properties

Molecular Formula |

C6H7BrN+ |

|---|---|

Molecular Weight |

173.03 g/mol |

IUPAC Name |

2-bromo-1-methylpyridin-1-ium |

InChI |

InChI=1S/C6H7BrN/c1-8-5-3-2-4-6(8)7/h2-5H,1H3/q+1 |

InChI Key |

ZUHZWFGTRURCNC-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=CC=CC=C1Br |

Synonyms |

2-bromo-1-methylpyridinium 2-bromo-1-methylpyridinium iodide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.